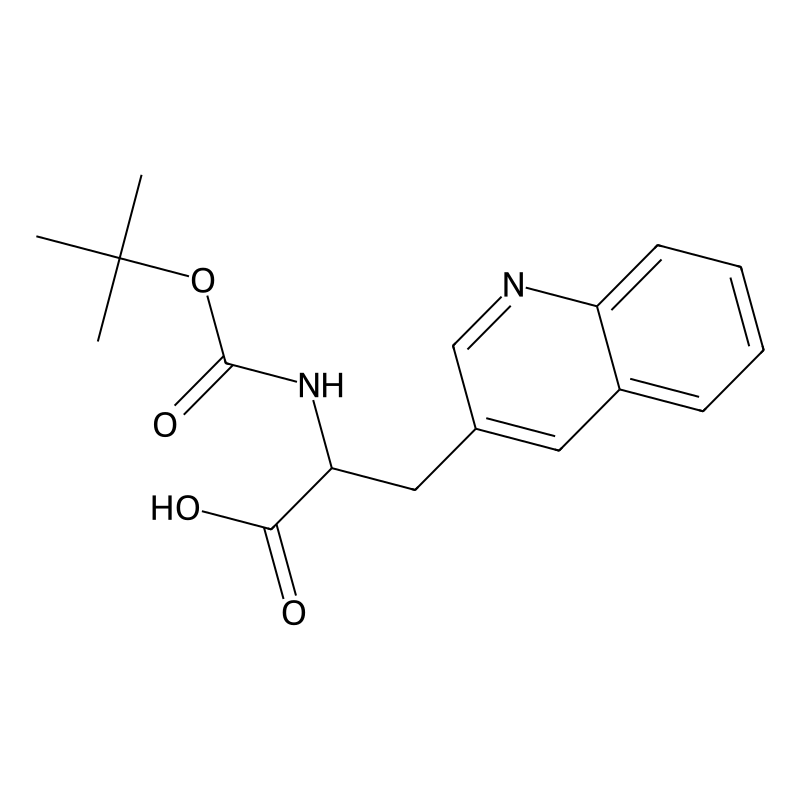Boc-3-(3-quinolyl)-DL-Ala-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Building Block for Peptide Synthesis
Boc-3-(3-quinolyl)-DL-Ala-OH is a protected amino acid derivative. The "Boc" group (tert-butyloxycarbonyl) protects the amino acid's N-terminus, while the "3-quinolyl" group is attached to the third carbon of the alanine side chain. This specific structure makes Boc-3-(3-quinolyl)-DL-Ala-OH a valuable building block for solid-phase peptide synthesis (SPPS) [, ].
SPPS is a technique commonly employed in laboratories to create peptides, which are chains of amino acids. During SPPS, amino acid derivatives like Boc-3-(3-quinolyl)-DL-Ala-OH are attached sequentially to a solid support. The protecting groups on each amino acid are then selectively removed, allowing the formation of peptide bonds between the amino acids. Finally, the completed peptide is cleaved from the solid support [].
Boc-3-(3-quinolyl)-DL-alanine-OH is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to the amino acid alanine, which is further substituted with a 3-quinolyl moiety. This compound is notable for its structural complexity and potential applications in medicinal chemistry, particularly in drug design and peptide synthesis. The quinoline ring system contributes to its unique properties, including enhanced biological activity and specificity.
- Deprotection: The Boc group can be removed under acidic conditions, allowing the free amine to participate in further reactions.
- Coupling Reactions: The amino group can react with carboxylic acids or activated esters to form peptides.
- Nucleophilic Substitution: The quinolyl group can undergo electrophilic substitution reactions, enhancing the compound's reactivity.
These reactions are essential for synthesizing more complex molecules and exploring the compound's biological activities.
The biological activity of Boc-3-(3-quinolyl)-DL-alanine-OH has been studied in various contexts, particularly its potential as an antimicrobial and anticancer agent. The quinoline moiety is known for its pharmacological properties, including:
- Antimicrobial Activity: Compounds containing quinoline structures often exhibit significant antibacterial and antifungal properties.
- Anticancer Properties: Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
The specific biological effects of Boc-3-(3-quinolyl)-DL-alanine-OH would require further empirical studies to establish its efficacy and mechanisms of action.
The synthesis of Boc-3-(3-quinolyl)-DL-alanine-OH typically involves several steps:
- Protection of Alanine: The amino group of alanine is protected using Boc anhydride or Boc chloride.
- Introduction of Quinoline: A suitable quinoline derivative is reacted with the protected alanine under appropriate conditions (e.g., using coupling reagents).
- Purification: The product is purified using techniques such as chromatography to isolate the desired compound.
This multi-step synthesis allows for the selective introduction of functional groups while maintaining the integrity of the amino acid structure .
Boc-3-(3-quinolyl)-DL-alanine-OH has several applications in chemical and pharmaceutical research:
- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific biological activities.
- Drug Development: Its unique structural features make it a candidate for developing new drugs targeting various diseases.
- Bioconjugation: The free amine can be used to conjugate with other biomolecules, enhancing drug delivery systems.
Interaction studies involving Boc-3-(3-quinolyl)-DL-alanine-OH focus on its binding affinity with various biological targets, including enzymes and receptors. Techniques such as:
- Molecular Docking: Computational methods predict how the compound interacts with target proteins.
- In Vitro Assays: Laboratory experiments assess the compound's efficacy against specific pathogens or cancer cell lines.
These studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.
Several compounds are structurally similar to Boc-3-(3-quinolyl)-DL-alanine-OH, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Boc-3-(2-quinolyl)-DL-alanine-OH | Similar Boc protection; different quinoline position | Potentially different biological activity due to positional change |
| Boc-3-(3-pyridyl)-alanine-OH | Contains a pyridine instead of quinoline | Different electronic properties affecting reactivity |
| Fmoc-DL-alanine | Uses Fmoc protection instead of Boc | Commonly used in peptide synthesis but lacks quinoline moiety |
These compounds highlight the uniqueness of Boc-3-(3-quinolyl)-DL-alanine-OH due to its specific quinoline substitution, which may confer distinct biological activities compared to other derivatives.







